molecular formula C15H20N2O2 B12762768 5,6-Mdo-mipt CAS No. 88048-28-6

5,6-Mdo-mipt

Cat. No.: B12762768
CAS No.: 88048-28-6
M. Wt: 260.33 g/mol
InChI Key: OZKGXOZBACDFIQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5,6-methylenedioxy-N-methyl-N-isopropyltryptamine involves several steps. The starting material is typically indole, which undergoes a series of reactions to introduce the methylenedioxy group at the 5 and 6 positions. The synthetic route includes:

Chemical Reactions Analysis

5,6-Methylenedioxy-N-methyl-N-isopropyltryptamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,6-Methylenedioxy-N-methyl-N-isopropyltryptamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-methylenedioxy-N-methyl-N-isopropyltryptamine involves its interaction with serotonin receptors in the brain. It is believed to act as an agonist at the 5-HT2A receptor, which is responsible for its psychedelic effects. The compound may also interact with other serotonin receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

5,6-Methylenedioxy-N-methyl-N-isopropyltryptamine is similar to other tryptamines, such as:

The uniqueness of 5,6-methylenedioxy-N-methyl-N-isopropyltryptamine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs.

Properties

CAS No.

88048-28-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)ethyl]-N-methylpropan-2-amine

InChI

InChI=1S/C15H20N2O2/c1-10(2)17(3)5-4-11-8-16-13-7-15-14(6-12(11)13)18-9-19-15/h6-8,10,16H,4-5,9H2,1-3H3

InChI Key

OZKGXOZBACDFIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1=CNC2=CC3=C(C=C21)OCO3

Origin of Product

United States

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